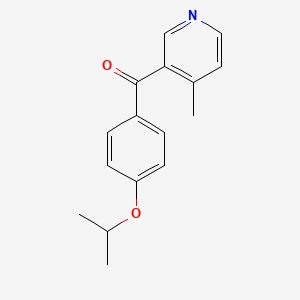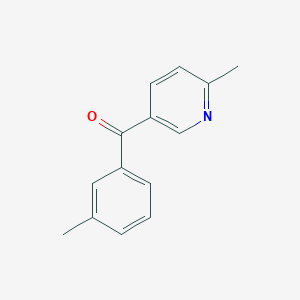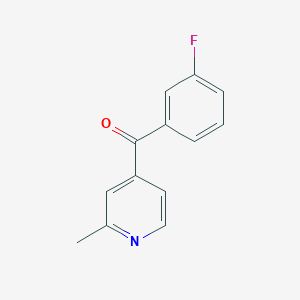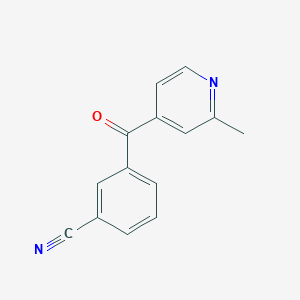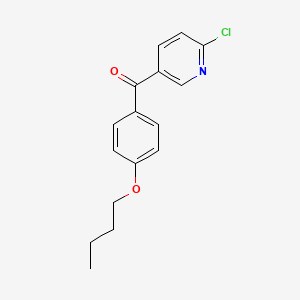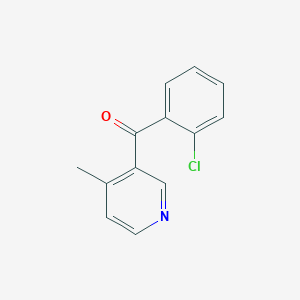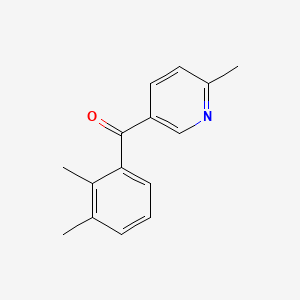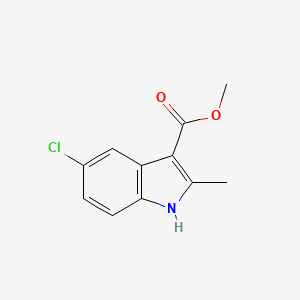
Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate
Descripción general
Descripción
“Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 762288-06-2 . It has a molecular weight of 223.66 . The IUPAC name for this compound is methyl 5-chloro-2-methyl-1H-indole-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO2/c1-6-10 (11 (14)15-2)8-5-7 (12)3-4-9 (8)13-6/h3-5,13H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate has been explored in various synthetic processes. For instance, it's used as a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. A specific method involved Boc protection, regioselective iodination, and esterification to yield the target indole ester (Mayes et al., 2010).
- This compound is also involved in the manufacturing synthesis of various indole derivatives, demonstrating its versatility in organic synthesis (Huang et al., 2010).
Biological Activities
- Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate and its derivatives are examined for potential biological activities. For instance, derivatives like ethyl 5-hydroxyindole-3-carboxylate have shown efficacy in inhibiting human 5-lipoxygenase, an enzyme pivotal in pro-inflammatory leukotriene biosynthesis (Peduto et al., 2014).
Spectroscopic and Computational Studies
- Detailed spectroscopic and computational studies have been conducted on this compound to understand its electronic structure, hydrogen bonding, solvent effects, and spectral features. These studies are crucial for elucidating the chemical and physical properties of the compound, which can have implications in various scientific applications (Srivastava et al., 2017).
Applications in Material Science
- Its derivatives are also explored in material science, particularly in the study of polarizability and hyperpolarizability, which are key parameters in nonlinear optical (NLO) materials. Understanding these properties can lead to the development of new materials for electronic and photonic applications (Almutairi et al., 2017).
Industrial and Agricultural Applications
- In the industrial sector, this compound finds application in the synthesis of intermediates for pesticides like Indoxacarb. An efficient synthesis method for key intermediates demonstrates the compound's relevance in the agricultural chemicals industry (Jing, 2012).
Pharmaceutical Research
- The compound and its derivatives have been a focal point in pharmaceutical research for developing new drug candidates. For example, its derivatives have been studied as inhibitors of certain enzymes and as potential anticancer agents, highlighting its significance in medicinal chemistry (Penthala et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDKWAXCVMNPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



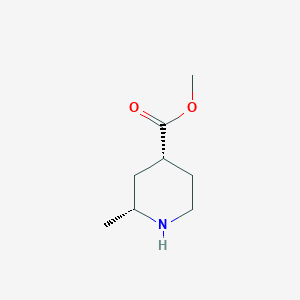
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
